4-Ethyl-3,4-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

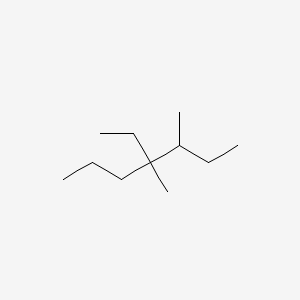

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-35-7 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-3,4-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-9-11(5,8-3)10(4)7-2/h10H,6-9H2,1-5H3 |

InChI Key |

RMVWUAZCGGWZKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

physical properties of 4-Ethyl-3,4-dimethylheptane

An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-3,4-dimethylheptane

Introduction

This compound is a branched-chain alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1] As an isomer of undecane (C11H24), its molecular structure, characterized by a seven-carbon backbone with ethyl and methyl substituents, gives rise to specific physical properties that are of interest in various fields, including organic synthesis and as a potential fuel component.[2] This guide provides a comprehensive overview of the core , supported by experimental data and established scientific principles. The accurate characterization of these properties is fundamental for its application in research and development, ensuring predictability in chemical processes and product formulation.

Molecular Structure and Identification

The unambiguous identification of this compound is crucial for any scientific investigation. Its structural and molecular identity is defined by several key identifiers.

The IUPAC name, this compound, precisely describes the arrangement of its constituent atoms.[3] The molecule consists of a heptane backbone, which is a chain of seven carbon atoms. An ethyl group (-CH2CH3) is attached to the fourth carbon atom, a methyl group (-CH3) is attached to the third carbon atom, and another methyl group is also attached to the fourth carbon atom.[4][5]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Ethyl-3,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure and bonding of 4-ethyl-3,4-dimethylheptane (C11H24), a branched-chain alkane. We will delve into its covalent bonding framework, three-dimensional geometry, stereochemistry, and conformational landscape. The principles of spectroscopic techniques used for its structural elucidation are also discussed. This document is intended to serve as a detailed reference for researchers in organic chemistry, materials science, and drug development who require a fundamental understanding of the physicochemical properties of aliphatic hydrocarbons.

Introduction and Foundational Concepts

This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C11H24.[1][2] As a branched alkane, its structure is more complex than that of its linear isomer, n-undecane. Understanding the specific arrangement of its atoms and the nature of the bonds that hold them together is crucial for predicting its physical properties, such as boiling point and density, as well as its chemical reactivity.[2][3] The study of such molecules is fundamental in fields ranging from petrochemistry to the design of non-polar moieties in pharmacologically active molecules.

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature precisely defines the connectivity of this molecule. The parent chain is a heptane (a seven-carbon chain).[4] At the fourth carbon atom of this chain, there is both an ethyl (-CH2CH3) group and a methyl (-CH3) group. Additionally, a second methyl group is located at the third carbon position.[1][4]

Covalent Bonding and Electronic Structure

The molecular framework of this compound is built upon a foundation of single covalent bonds.

Hybridization and Sigma (σ) Bond Formation

In alkanes, every carbon atom is sp3 hybridized.[5] This means that one 2s orbital and three 2p orbitals of a carbon atom mix to form four equivalent sp3 hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry, with bond angles of approximately 109.5° between them, to minimize electron-pair repulsion.[5]

The covalent bonds within the molecule are of two types:

-

Carbon-Carbon (C-C) Single Bonds: These are formed by the head-on overlap of one sp3 hybrid orbital from each of the two adjacent carbon atoms. This overlap creates a strong sigma (σ) bond.[5]

-

Carbon-Hydrogen (C-H) Single Bonds: These arise from the overlap of an sp3 hybrid orbital of a carbon atom with the 1s orbital of a hydrogen atom, also forming a σ bond.[5]

These σ bonds are characterized by their cylindrical symmetry along the internuclear axis, which permits free rotation of the atoms around the bond axis.[5][6] This property is fundamental to the conformational isomerism discussed in a later section.

Caption: Sigma (σ) bond formation in a tetrahedral sp3 hybridized carbon atom.

Molecular Geometry and Stereochemistry

While the 2D structure defines connectivity, the 3D arrangement of atoms dictates the molecule's properties and interactions.

IUPAC Structure and Numbering

The correct IUPAC name, this compound, is determined by identifying the longest continuous carbon chain and numbering it to give the substituents the lowest possible locants.[4]

Caption: Standard workflow for the spectroscopic validation of a molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of an alkane by showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The absence of other significant peaks (like C=O or O-H) would verify its identity as a saturated hydrocarbon.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to molecular asymmetry, this spectrum should display 11 distinct signals, one for each chemically unique carbon atom.

-

¹H NMR: The proton NMR would be complex. The number of signals, their integration (proton count), chemical shift (electronic environment), and splitting patterns (neighboring protons) would collectively provide a detailed map of the proton framework, allowing for unambiguous assignment of the structure.

-

-

Mass Spectrometry (MS): This technique would confirm the molecular weight (156.31 g/mol ) and provide a characteristic fragmentation pattern as the molecule breaks apart in predictable ways, further corroborating the proposed structure. [1][2]

Conclusion

The molecular structure of this compound is a prime example of the complexity inherent in even simple-seeming branched alkanes. Its architecture is defined by a rigid framework of sp3-hybridized carbon atoms linked by strong sigma bonds, which simultaneously allows for a high degree of conformational flexibility through bond rotation. The presence of a chiral center at C4 introduces stereoisomerism, a critical consideration in pharmacology and materials science. The interplay between its covalent bonding, tetrahedral geometry, and the steric demands of its substituent groups dictates its overall three-dimensional shape and, consequently, its physical and chemical properties. A comprehensive understanding of these features, validated by spectroscopic methods, is essential for its application in any scientific or industrial context.

References

- Molecular Dynamics Study of the Conformational Properties of Branched Alkanes.

- This compound | C11H24 | CID 53424901. PubChem. [Link]

- Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

- Conformational Analysis of Alkanes. Scribd. [Link]

- Alkane. Wikipedia. [Link]

- This compound. chemister.ru. [Link]

- Conformational Analysis of Alkanes. Maricopa Open Digital Press. [Link]

- Which of the following is the correct IUPAC name A3Ethyl44dimethylheptane class 12 chemistry CBSE. Vedantu. [Link]

- Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]

Sources

- 1. This compound | C11H24 | CID 53424901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-14682373) | 61868-35-7 [evitachem.com]

- 3. This compound [chemister.ru]

- 4. Which of the following is the correct IUPAC name A3Ethyl44dimethylheptane class 12 chemistry CBSE [vedantu.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-Depth Technical Guide to the Thermochemical Properties of 4-Ethyl-3,4-dimethylheptane

Abstract

Thermochemical data, such as enthalpy of formation, standard entropy, and heat capacity, are fundamental to process design, safety analysis, and molecular modeling in chemical and pharmaceutical research. For many complex organic molecules, including specific isomers like 4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄), comprehensive experimental data is often unavailable in public databases. This guide provides a framework for understanding and determining the thermochemical properties of such compounds. We address the current data scarcity for this compound and present the established experimental and computational methodologies required to obtain these critical values. By explaining the causality behind these advanced techniques and grounding them in established theory, this document serves as a vital resource for researchers navigating the challenges of data-sparse chemical space. A comparative analysis with the linear isomer, n-undecane, is provided to illustrate the profound impact of molecular structure on thermodynamic stability.

Molecular Identity and Context: this compound

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As one of the 159 structural isomers of undecane, its specific arrangement of ethyl and methyl groups along a heptane backbone dictates its unique physicochemical properties.[1] Understanding these properties is crucial for applications ranging from fuel science, where it may be a component of complex hydrocarbon mixtures, to medicinal chemistry, where alkyl chains influence the lipophilicity and binding affinity of drug candidates.

The precise architecture of this compound, with its quaternary carbon center, influences its thermodynamic stability relative to other isomers. This stability, in turn, governs the energy released during combustion and the molecule's behavior in chemical reactions.

Caption: 2D Molecular Structure of this compound.

The Challenge: Scarcity of Publicly Available Experimental Data

A thorough search of prominent thermochemical databases, including the NIST Chemistry WebBook, reveals a lack of comprehensive, publicly available experimental data for this compound.[2][3][4] While basic identifiers such as its CAS Registry Number (61868-35-7) are documented, critical values for standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are not.

This data gap is common for highly specific isomers that have not been targeted for extensive thermodynamic characterization. Consequently, researchers requiring these data must rely on one of two approaches: direct experimental measurement or high-level computational prediction. The following sections provide an in-depth guide to both pathways.

A Dual-Pathway Framework for Determining Thermochemical Properties

When faced with a lack of tabulated data, a logical workflow combining experimental and computational chemistry provides a robust solution. Experimental methods offer the "gold standard" of accuracy, while computational methods provide a powerful, predictive alternative that is often faster and less resource-intensive.

Caption: Logical workflow for obtaining thermochemical data.

Part A: Experimental Determination of Enthalpy of Formation

The cornerstone of experimental thermochemistry for organic compounds is the determination of the enthalpy of combustion (ΔcH°). From this value, the standard enthalpy of formation (ΔfH°) can be precisely calculated.

Core Technique: Constant-Volume (Bomb) Calorimetry

Causality: For volatile liquid hydrocarbons, complete and controlled combustion is essential for accurate energy measurement. A high-pressure oxygen environment ensures the reaction goes to completion, forming carbon dioxide (CO₂) and liquid water (H₂O). A constant-volume "bomb" contains this reaction, ensuring that all released energy manifests as heat, which is then transferred to a surrounding water bath.[5] The measured temperature change of this bath is the primary observable.

Self-Validation: The system's validity is ensured through calibration with a substance of a precisely known heat of combustion, typically benzoic acid.[6] This calibration determines the heat capacity of the entire calorimeter assembly (Ccal), accounting for the bomb, water, stirrer, and thermometer. This constant is a critical, self-validating parameter for all subsequent measurements.

Experimental Protocol: Bomb Calorimetry for a Liquid Hydrocarbon

This protocol outlines the necessary steps for determining the heat of combustion of a liquid sample like this compound.

-

System Calibration:

-

Accurately weigh a pellet of standard benzoic acid (~1 g).

-

Place the pellet in the crucible inside the bomb.

-

Attach a known mass of fuse wire (e.g., nickel-chromium) to the electrodes, ensuring it contacts the pellet.

-

Seal the bomb and charge it with pure oxygen to approximately 30 atm.[6]

-

Submerge the bomb in a precisely measured mass of water within the calorimeter bucket.

-

Allow the system to reach thermal equilibrium, recording the initial temperature (Ti) for several minutes to establish a stable baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until it reaches a maximum (Tf) and then begins to cool.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid and the fuse wire, and the measured temperature change (ΔT = Tf - Ti), applying appropriate corrections for heat leakage.

-

-

Sample Measurement (this compound):

-

Accurately weigh the sample (~0.5-0.8 g) in a gelatin capsule or directly in the crucible if non-volatile.[7]

-

Repeat steps 1.2 through 1.7 with the sample.

-

Calculate the total heat released (q_total) using the formula: q_total = Ccal * ΔT.

-

Subtract the heat contributed by the combustion of the fuse wire and the gelatin capsule (if used) to find the heat of combustion of the sample (q_comb).

-

Calculate the molar enthalpy of combustion (ΔcH°) by dividing q_comb by the number of moles of the sample.

-

From Combustion to Formation: Application of Hess's Law

Causality: Hess's Law, a consequence of the First Law of Thermodynamics, states that the total enthalpy change for a reaction is independent of the pathway taken.[8] This principle allows us to calculate the enthalpy of formation (a reaction that cannot be performed directly) using the experimentally determined enthalpy of combustion.

The combustion reaction for this compound is: C₁₁H₂₄(l) + 17 O₂(g) → 11 CO₂(g) + 12 H₂O(l)

According to Hess's Law, the enthalpy of this reaction can be expressed as: ΔcH° = [11 × ΔfH°(CO₂, g) + 12 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₂₄, l) + 17 × ΔfH°(O₂, g)][1]

Self-Validation: This calculation is self-validating because it relies on internationally accepted, high-precision standard enthalpy of formation values for CO₂(g), H₂O(l), and O₂(g).

-

ΔfH°(CO₂, g) = -393.51 kJ/mol

-

ΔfH°(H₂O, l) = -285.83 kJ/mol

-

ΔfH°(O₂, g) = 0 kJ/mol (by definition for an element in its standard state)[9]

By rearranging the equation, the unknown ΔfH° of this compound can be determined from the experimentally measured ΔcH°.

Part B: Computational Prediction of Thermochemical Properties

When experimental determination is not feasible, computational chemistry provides a robust and increasingly accurate alternative. High-level ab initio methods can predict thermochemical properties with accuracies approaching experimental uncertainty.

Core Technique: Quantum Chemistry and Statistical Mechanics

Causality: The foundation of this approach is the solution of the Schrödinger equation to determine the electronic energy of the molecule. Methods like Density Functional Theory (DFT) are used to find the molecule's lowest-energy geometry (optimization) and to calculate its vibrational frequencies.[10] For high accuracy in energy, more sophisticated methods like the Complete Basis Set (CBS-QB3) model are then employed on this optimized geometry.

Once the molecular properties (energy, vibrational frequencies, moments of inertia) are known, the principles of statistical mechanics are used to calculate macroscopic thermodynamic properties like entropy and heat capacity.[11] This is achieved by calculating the molecular partition function (q), which describes how energy is distributed among the available electronic, translational, rotational, and vibrational states.

Self-Validation: The trustworthiness of computational results is established by benchmarking the chosen level of theory against a set of molecules for which high-quality experimental data exist. For hydrocarbons, methods like CBS-QB3 have been shown to predict enthalpies of formation with a mean absolute deviation of ~2.5 kJ/mol, providing a high degree of confidence in the results.

Computational Workflow Protocol

-

Structure Optimization and Frequency Calculation:

-

Construct the 3D structure of this compound in silico.

-

Perform a geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d)). This finds the most stable arrangement of the atoms.

-

Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true energy minimum. This step yields the Zero-Point Vibrational Energy (ZPVE) and the data needed for vibrational partition functions.

-

-

High-Accuracy Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a high-accuracy composite method (e.g., CBS-QB3). This provides a highly accurate electronic energy (E₀).

-

-

Calculation of Enthalpy of Formation (ΔfH°):

-

The ΔfH° at 0 K is calculated using the atomization method: ΔfH°(0 K) = E₀ + ZPVE - Σ(atomic energies)

-

This value is then corrected to 298.15 K using thermal corrections derived from the vibrational frequencies.

-

-

Calculation of Entropy (S°) and Heat Capacity (Cp):

-

The total entropy is the sum of contributions from different modes of motion: S° = S°(trans) + S°(rot) + S°(vib) + S°(elec).[12]

-

Each contribution is calculated from the molecular properties using standard statistical mechanics equations:[9][11]

-

Translational Entropy (S°trans): Depends on molecular mass.

-

Rotational Entropy (S°rot): Depends on the moments of inertia (derived from the optimized geometry) and the molecule's symmetry number.

-

Vibrational Entropy (S°vib): Depends on the calculated vibrational frequencies.

-

-

Heat capacity (Cp) is similarly calculated from the partition functions.

-

The Impact of Molecular Structure: A Comparative Analysis

To understand the likely thermochemical properties of this compound, it is instructive to compare it with its linear isomer, n-undecane, for which extensive experimental data is available from the NIST Chemistry WebBook.[3][5]

General Principle: For a set of alkane isomers, increased branching generally leads to greater thermodynamic stability.[13] This increased stability is reflected in a less exothermic (or more positive) standard enthalpy of formation. The more compact, spherical shape of a branched isomer reduces surface area and intermolecular forces, but the intramolecular stability is higher. This stability results in a lower heat of combustion; a more stable molecule is already in a lower energy state and therefore releases less energy upon combustion.[14]

Conversely, the standard entropy of branched alkanes is typically lower than that of their linear counterparts. The linear chain has more conformational freedom (more ways to arrange itself in space) due to the rotation around its C-C bonds, leading to a higher degree of statistical disorder and thus higher entropy.

Data Summary and Comparison

| Property | This compound | n-Undecane (Linear Isomer) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

| Molar Mass ( g/mol ) | 156.31 | 156.31 |

| CAS Number | 61868-35-7 | 1120-21-4[15] |

| ΔfH° (liquid, 298.15 K, kJ/mol) | Data Not Available (Predicted to be less negative than n-undecane) | -327.0 ± 1.3[4] |

| ΔfH° (gas, 298.15 K, kJ/mol) | Data Not Available (Predicted to be less negative than n-undecane) | -270.3 ± 1.3[5] |

| S° (liquid, 298.15 K, J/mol·K) | Data Not Available (Predicted to be lower than n-undecane) | 459.8 ± 1.0[4] |

| S° (gas, 298.15 K, J/mol·K) | Data Not Available (Predicted to be lower than n-undecane) | 583.58[5] |

| Cp (liquid, 298.15 K, J/mol·K) | Data Not Available | 345.26[4] |

Data for n-Undecane sourced from the NIST Chemistry WebBook.[4][5]

Based on established trends, we can confidently predict that the standard enthalpy of formation (ΔfH°) for this compound will be less negative than that of n-undecane, reflecting its greater thermodynamic stability due to branching. Consequently, its standard enthalpy of combustion (ΔcH°) will be less exothermic. We also predict its standard entropy (S°) will be lower than that of n-undecane due to reduced conformational flexibility.

Conclusion

While direct experimental thermochemical data for this compound are not readily found in public domain literature, a robust framework exists for their determination. This guide has detailed the two primary pathways—experimental calorimetry and computational quantum chemistry—that provide reliable access to these critical parameters. Bomb calorimetry, coupled with Hess's Law, offers a route to a precise experimental value for the enthalpy of formation. In parallel, modern computational methods, benchmarked for accuracy, can predict the full suite of thermochemical properties (ΔfH°, S°, and Cp) with a high degree of confidence. The analysis of its linear isomer, n-undecane, provides a clear theoretical grounding for predicting the thermodynamic impact of the specific branching pattern in this compound. For researchers in need of these data, the methodologies described herein represent the authoritative and validated approaches endorsed by the scientific community.

References

- NIST Chemistry WebBook. 4-ethyl-2,4-dimethylheptane. [Link]

- NIST Chemistry WebBook. Undecane. [Link]

- NIST Chemistry WebBook.

- Computational Chemistry Comparison and Benchmark DataBase.

- Active Thermochemical Tables (ATcT).

- NIST Chemistry WebBook.

- UAGRA. These steps must be taken EVERY TIME you do a bomb calorimetry run. [Link]

- Wikipedia.

- Study.com. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. [Link]

- Chemistry Stack Exchange. Deciding the order of heat of combustion of isomeric alkanes. [Link]

- Analytical Chemistry. Bomb Calorimetry. [Link]

- Cramer, C. J. Statistical Molecular Thermodynamics. [Link]

- University of Texas at Dallas. Chapter 15.

- Scimed. Introduction to Bomb Calorimetry. [Link]

- Chemguide.

- Saeys, M., et al. (2003). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. The Journal of Physical Chemistry A, 107(43), 9147-9159. [Link]

- Feller, D.

- WorldofTest.com. Bomb Calorimetry Testing: A Complete How-To Guide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Undecane [webbook.nist.gov]

- 3. Undecane [webbook.nist.gov]

- 4. Undecane [webbook.nist.gov]

- 5. Undecane [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. webqc.org [webqc.org]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. Undecane [webbook.nist.gov]

- 14. Undecane [webbook.nist.gov]

- 15. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Ethyl-3,4-dimethylheptane: Structure Elucidation Through Predicted Data

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄), a branched alkane.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. In the absence of readily available experimental spectra, this guide leverages established principles of organic spectroscopy to predict and interpret the spectral characteristics of this compound, offering a robust framework for its structural verification.

Introduction to this compound and its Spectroscopic Signature

This compound is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its structure, featuring a heptane backbone with ethyl and methyl substituents at the C4 and C3/C4 positions respectively, presents a unique spectroscopic puzzle. The elucidation of such branched alkane structures is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique provides a distinct piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular architecture. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, explaining the causal relationships between its structure and its expected spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Proton and Carbon Framework

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity of atoms. For this compound, we can predict the following spectral characteristics based on its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous chemically non-equivalent protons. The predicted chemical shifts are all expected to be in the typical alkane region of approximately 0.8-1.7 ppm. The key to interpreting the spectrum lies in understanding the multiplicity (splitting) of each signal, which is dictated by the number of neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (C1) | ~0.9 | Triplet | 3H |

| -CH₂- (C2) | ~1.2-1.4 | Multiplet | 2H |

| -CH- (C3) | ~1.5-1.7 | Multiplet | 1H |

| -CH₃ (on C3) | ~0.8-0.9 | Doublet | 3H |

| -CH₃ (on C4) | ~0.8-0.9 | Singlet | 3H |

| -CH₂- (ethyl on C4) | ~1.2-1.4 | Quartet | 2H |

| -CH₃ (ethyl on C4) | ~0.8-0.9 | Triplet | 3H |

| -CH₂- (C5) | ~1.2-1.4 | Multiplet | 2H |

| -CH₂- (C6) | ~1.2-1.4 | Multiplet | 2H |

| -CH₃ (C7) | ~0.9 | Triplet | 3H |

Note: Predicted chemical shifts are estimates based on typical alkane values. Actual values may vary.

The overlapping of signals in the aliphatic region would likely necessitate two-dimensional NMR techniques, such as COSY and HSQC/HMBC, for definitive assignment.[2] A COSY experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the C1 methyl protons with the C2 methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the branching and substitution pattern of this compound, all eleven carbon atoms are expected to be chemically non-equivalent, leading to eleven distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~35-45 |

| C4 | ~35-45 |

| C5 | ~25-35 |

| C6 | ~23 |

| C7 | ~14 |

| Methyl on C3 | ~15-20 |

| Methyl on C4 | ~20-30 |

| Ethyl -CH₂- on C4 | ~25-35 |

| Ethyl -CH₃ on C4 | ~10-15 |

Note: Predicted chemical shifts are estimates based on typical alkane values and known substituent effects.

The chemical shifts are predicted based on the degree of substitution and the electronic environment of each carbon atom. Carbons in more sterically hindered environments or those with more branching will generally appear further downfield.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy of alkanes is primarily characterized by the stretching and bending vibrations of C-H bonds. While not providing as detailed a connectivity map as NMR, the IR spectrum is a crucial tool for confirming the presence of a saturated hydrocarbon framework and the absence of other functional groups.

For this compound, the IR spectrum is predicted to exhibit the following key absorptions:

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.

-

C-H Bending: Absorptions corresponding to the bending vibrations of the C-H bonds are anticipated in the 1365-1475 cm⁻¹ range. Specifically, a peak around 1465 cm⁻¹ is characteristic of methylene group scissoring, while peaks around 1375 cm⁻¹ are indicative of methyl group bending. The presence of a tertiary C-H bond at C3 might also contribute a weak absorption in this region.

The overall simplicity of the predicted IR spectrum, with absorptions confined to these characteristic alkane regions, would strongly support the saturated hydrocarbon nature of the molecule.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of branched alkanes provides valuable information about the molecular weight and fragmentation pattern, which is highly dependent on the stability of the resulting carbocations.

Predicted Fragmentation Pathway

For this compound, the molecular ion peak (M⁺) at m/z = 156 is expected to be of very low abundance or even absent. This is a common feature of highly branched alkanes due to the ease of fragmentation.[3][4] The fragmentation will be dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.[5][6]

The most significant fragmentation is predicted to occur at the C3-C4 and C4-C5 bonds, as this leads to the formation of stable tertiary carbocations. The loss of the largest alkyl group at a branch point is generally favored.[6]

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Comments |

| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical from C4. |

| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical. |

| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C5, loss of a propyl radical. |

| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4, loss of a pentyl radical. |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation, likely a very abundant peak. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

The base peak in the spectrum is likely to be one of the more stable carbocation fragments, such as m/z = 57 or 71.

Below is a DOT script for a Graphviz diagram illustrating a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To acquire experimental data for this compound, the following standard protocols would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (if necessary): If signal overlap in the ¹H spectrum prevents unambiguous assignment, acquire 2D COSY and HSQC/HMBC spectra using standard pulse programs.

Infrared Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. The sample would be injected into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-1).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by a 70 eV electron beam (standard for EI-MS).

-

Analysis: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, demonstrates the power of modern analytical techniques in structural elucidation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the saturated alkane nature of the molecule, and mass spectrometry reveals a characteristic fragmentation pattern governed by carbocation stability. While this guide is based on predicted data, it provides a robust and scientifically grounded framework for the interpretation of actual experimental results, underscoring the synergistic relationship between theoretical principles and empirical observation in chemical analysis.

References

- BenchChem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.

- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- Unknown. (n.d.). Branched chain alkanes.

- University of Calgary. (n.d.). Alkanes. Retrieved from the University of Calgary Chemistry Department.[7]

- Patiny, L. (n.d.). Simulate and predict NMR spectra.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C11H24 | CID 53424901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Catalytic Cracking for 4-Ethyl-3,4-dimethylheptane Production

A Senior Application Scientist's Perspective on Navigating the Complexities of Branched Alkane Synthesis

Foreword: The Pursuit of Molecular Complexity in Hydrocarbon Chemistry

In the realm of fuel science and organic synthesis, the controlled production of specific, highly branched alkane isomers remains a significant challenge and a testament to the elegance of catalytic chemistry. 4-Ethyl-3,4-dimethylheptane, a C11 hydrocarbon, represents a class of molecules with potential applications as high-octane fuel components or as tailored solvents.[1] While multiple synthetic routes can be envisioned, this guide focuses on the production of this compound through the catalytic cracking of a larger hydrocarbon precursor. This process, central to modern petroleum refining, offers a pathway to cleave and rearrange carbon-carbon bonds with a degree of selectivity dictated by the catalyst's properties and the reaction conditions.[2] This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering insights into the theoretical underpinnings, practical considerations, and analytical methodologies required to approach this synthetic challenge.

Foundational Principles: Catalytic Cracking and Isomerization

Catalytic cracking is a cornerstone of the petrochemical industry, designed to break down large, less valuable hydrocarbon molecules into smaller, more useful ones, such as those found in gasoline.[3] Unlike thermal cracking, which operates at higher temperatures and proceeds through a free-radical mechanism, catalytic cracking utilizes solid acid catalysts, typically zeolites, to facilitate the reaction at lower temperatures (around 500°C) and pressures.[2][4]

The mechanism of catalytic cracking is ionic in nature, proceeding through the formation of carbocation intermediates.[2] This is a critical distinction, as carbocations are prone to rearrangements, leading to the formation of more stable, branched isomers. This inherent tendency for isomerization during catalytic cracking is the key to producing highly branched alkanes like this compound.

The primary reactions occurring during the catalytic cracking of a long-chain alkane over a zeolite catalyst can be summarized as:

-

Initiation: Formation of a carbocation from the parent alkane. This can occur through the abstraction of a hydride ion by a Lewis acid site on the catalyst or by the protonation of a trace olefin present in the feed.

-

Isomerization: Rearrangement of the carbocation to a more stable isomer (tertiary > secondary > primary) via hydride and alkyl shifts.

-

β-Scission: Cleavage of a carbon-carbon bond beta to the positively charged carbon, resulting in the formation of an olefin and a smaller carbocation. This is the primary "cracking" step.

-

Hydrogen Transfer: Intermolecular hydride transfer from a neutral alkane to a carbocation, leading to the formation of a saturated alkane and a new carbocation.

-

Termination: The reaction cascade terminates when a carbocation is neutralized, for example, by gaining a hydride ion or deprotonating to form an alkene.

The final product distribution is a complex interplay of these competing reactions, heavily influenced by the choice of catalyst and the process conditions.

Strategic Selection of Precursor and Catalyst

Precursor Molecule: A Case for n-Dodecane

The target molecule, this compound, is a C11 alkane. A logical choice for a precursor in a catalytic cracking process is a slightly larger, linear alkane that is readily available and well-studied. n-Dodecane (C12H26) serves as an excellent model compound for this purpose. Its chain length provides sufficient carbons to undergo the necessary cracking and rearrangement to form a C11 fragment, and its catalytic cracking behavior over various zeolites has been investigated.[5][6][7][8][9]

Catalyst System: The Role of Zeolite Architecture and Acidity

The choice of catalyst is paramount in directing the reaction towards the desired product. Zeolites, with their well-defined microporous structures and tunable acidity, are the catalysts of choice for shape-selective hydrocarbon transformations.[10][11][12] For the production of highly branched isomers in the C9-C15 range, bifunctional catalysts, which possess both acidic and metallic sites, are often employed in a process known as hydroisomerization, a related process to catalytic cracking.[13][14]

For this application, a medium to large-pore zeolite with strong Brønsted acid sites is desirable to facilitate the necessary carbocation rearrangements and cracking.

-

Zeolite Beta (BEA): With its three-dimensional 12-ring pore system, Zeolite Beta provides a spacious environment for the formation and rearrangement of bulky, multi-branched carbocation intermediates. Its strong acidity promotes both isomerization and cracking.[13][15]

-

ZSM-5 (MFI): While having a smaller 10-ring pore system, ZSM-5 is known for its high cracking activity and shape selectivity.[5] It can be particularly effective in cracking long-chain alkanes to produce gasoline-range hydrocarbons.[5] However, its smaller pores might sterically hinder the formation of the specific, highly branched this compound isomer.

-

FAU (Faujasite): This large-pore zeolite also has a 12-ring system and is a common component of commercial FCC catalysts.[13][15]

For the purpose of this guide, Zeolite Beta is selected as the primary candidate due to its large pore structure, which is less likely to impose steric constraints on the formation of the target molecule. To enhance hydride transfer and minimize coke formation, the zeolite can be impregnated with a noble metal such as platinum, creating a bifunctional catalyst.

The Mechanistic Pathway to this compound

The formation of this compound from n-dodecane is not a direct, single-step reaction but rather a cascade of carbocation rearrangements and cleavage. A plausible mechanistic pathway is outlined below:

-

Initiation: An n-dodecyl carbocation is formed on a Brønsted acid site of the zeolite.

-

Isomerization: The linear carbocation undergoes a series of hydride and methyl shifts to form more stable, branched secondary and tertiary carbocations.

-

β-Scission: The key cracking step involves the cleavage of a C-C bond beta to the positive charge. To obtain a C11 fragment, a methyl radical would need to be cleaved, which is energetically less favorable than the cleavage of larger fragments. A more likely scenario is the formation of a larger carbocation that subsequently rearranges and cracks.

-

A Plausible Route:

-

An initial n-dodecyl carbocation isomerizes to a more stable tertiary carbocation.

-

This isomerized C12 carbocation undergoes β-scission, for example, producing a C4 alkene and a C8 carbocation.

-

The resulting C8 carbocation can then participate in bimolecular reactions, such as alkylation with a C3 or C4 olefin present in the reaction mixture, to build up to a C11 or C12 carbocation.

-

This newly formed, larger carbocation would then be highly branched and could undergo further isomerization and cracking.

-

Alternatively, a highly branched C12 carbocation could undergo a specific β-scission that cleaves a methyl group, leaving a stable, highly branched C11 carbocation that then abstracts a hydride to become this compound.

-

The complexity of these competing and sequential reactions makes the selective synthesis of a single isomer challenging. The product will inevitably be a mixture of various C11 isomers and other cracked products.

Experimental Protocol: A Laboratory-Scale Approach

This section outlines a detailed, step-by-step methodology for the catalytic cracking of n-dodecane in a laboratory setting.

Catalyst Preparation and Activation

-

Catalyst: Pt/H-Beta zeolite (0.5 wt% Pt, Si/Al ratio of 25).

-

Activation:

-

Place the required amount of catalyst in a quartz tube reactor.

-

Heat the catalyst under a flow of dry air or nitrogen to 500°C at a ramp rate of 5°C/min and hold for 4 hours to remove any adsorbed water and organic impurities.

-

Cool the catalyst to the desired reaction temperature under a nitrogen flow.

-

Reactor Setup and Operation

A fixed-bed, continuous-flow microreactor system is suitable for this application.

-

Reactor: A stainless steel or quartz tube with a length of 30-50 cm and an internal diameter of 1 cm. The catalyst is packed in the center of the reactor, held in place by quartz wool plugs.

-

Feed System: A high-performance liquid chromatography (HPLC) pump is used to deliver the n-dodecane feedstock at a precise flow rate.

-

Gas Delivery: Mass flow controllers are used to supply a carrier gas (e.g., nitrogen or hydrogen) at a controlled rate.

-

Temperature Control: The reactor is placed in a tube furnace with a programmable temperature controller.

-

Product Collection: The reactor outlet is connected to a series of cold traps (e.g., in an ice bath or dry ice/acetone bath) to condense the liquid products. Gaseous products can be collected in a gas bag for analysis.

Reaction Conditions

| Parameter | Value | Rationale |

| Temperature | 450 - 550 °C | Balances cracking activity with potential for over-cracking. |

| Pressure | Atmospheric | Sufficient for cracking; higher pressures can alter product selectivity. |

| WHSV (Weight Hourly Space Velocity) | 2 - 10 h⁻¹ | Controls the residence time of the feedstock over the catalyst. |

| Carrier Gas | Nitrogen | Inert environment to prevent unwanted side reactions. |

| Catalyst to Oil Ratio | 3-7 (in a batch or pseudo-batch setup) | Influences the extent of conversion. |

Experimental Procedure

-

Set up the reactor system and activate the catalyst as described above.

-

Set the furnace to the desired reaction temperature and allow the system to stabilize.

-

Start the flow of the carrier gas.

-

Begin pumping the n-dodecane feedstock into the reactor at the desired WHSV.

-

Collect the liquid products in the cold traps and the gaseous products in a gas bag over a set period.

-

After the experiment, stop the feedstock pump and continue the carrier gas flow to purge the reactor.

-

Cool the reactor to room temperature.

-

Weigh the collected liquid product to determine the liquid yield.

-

Analyze the liquid and gaseous products using the methods described below.

Product Analysis and Characterization

Accurate identification and quantification of the products are crucial for evaluating the success of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To separate and identify the components of the liquid and gaseous product streams.

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-PONA) is suitable for separating hydrocarbon isomers.

-

Method:

-

Prepare a dilute solution of the liquid product in a suitable solvent (e.g., hexane).

-

Inject a small volume of the sample into the GC.

-

Use a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute all components.

-

The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be compared to a library (e.g., NIST) for identification.

-

Identification of this compound will be based on its retention time and the fragmentation pattern in its mass spectrum.

-

Quantitative Analysis

-

Purpose: To determine the yield and selectivity of this compound.

-

Method:

-

Perform a GC analysis with a Flame Ionization Detector (FID), which has a response that is proportional to the carbon number of the hydrocarbon.

-

Calibrate the GC-FID with a known standard of this compound to determine its response factor.

-

Use an internal standard (a compound not present in the product mixture) to improve the accuracy of the quantification.

-

Calculate the weight percentage of each component in the product mixture based on the peak areas and response factors.

-

Calculate the conversion of n-dodecane and the selectivity to this compound.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value |

| Feedstock | n-Dodecane |

| Catalyst | 0.5% Pt/H-Beta |

| Temperature (°C) | 500 |

| WHSV (h⁻¹) | 5 |

| n-Dodecane Conversion (%) | Experimental Value |

| Liquid Product Yield (%) | Experimental Value |

| Gas Product Yield (%) | Experimental Value |

| Selectivity to C11 Alkanes (%) | Experimental Value |

| Selectivity to this compound (%) | Experimental Value |

Note: The values in this table are placeholders for experimental results.

Experimental Workflow Diagram

Caption: Experimental workflow for the catalytic cracking of n-dodecane.

Carbocation Rearrangement and Cracking Pathway

Sources

- 1. Buy this compound (EVT-14682373) | 61868-35-7 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Strategies to Enhance the Catalytic Performance of ZSM-5 Zeolite in Hydrocarbon Cracking: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Review on the Research Progress of Zeolite Catalysts for Heavy Oil Cracking [mdpi.com]

- 11. lidsen.com [lidsen.com]

- 12. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 13. Controlling Catalytic Activities for Hydroisomerization and Hydrocracking of Long-chain Alkanes Using Pt–Mg-supported Zeolite Catalysts [jstage.jst.go.jp]

- 14. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]

- 15. Controlling Catalytic Activities for Hydroisomerization and Hydrocracking of Long-chain Alkanes Using Pt–Mg-supported Zeolite Catalysts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Whitepaper: A Mechanistic Exploration of the Stability and Degradation of 4-Ethyl-3,4-dimethylheptane

An In-Depth Technical Guide for Researchers and Scientists

Abstract

4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄) is a branched-chain alkane whose complex structure, featuring both tertiary and quaternary carbon centers, presents a compelling case study for understanding hydrocarbon stability and reactivity.[1][2] This guide provides a detailed analysis of the intrinsic factors governing its chemical stability and explores its primary degradation pathways, including thermal, chemical, and biological routes. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging established knowledge of alkane degradation, we offer predictive insights into the molecule's behavior under various environmental and industrial conditions. This document is intended to serve as a foundational resource for researchers in petrochemistry, environmental science, and drug metabolism, where understanding the fate of complex aliphatic structures is paramount.

Molecular Structure and Intrinsic Stability

This compound is a saturated aliphatic hydrocarbon with the CAS number 61868-35-7.[2][3][4] Its stability is a direct consequence of its structure: a heptane backbone substituted with an ethyl group at the C4 position and methyl groups at the C3 and C4 positions.

The key features influencing its reactivity are:

-

Quaternary Carbon (C4): The carbon atom at position 4 is bonded to four other carbon atoms. Lacking any C-H bonds, this site is inert to oxidative attack and abstraction reactions. Its primary role in degradation is as a potential point of C-C bond cleavage under high-energy conditions (pyrolysis).

-

Tertiary Carbon (C3): The carbon at position 3 is bonded to three other carbons and one hydrogen. This tertiary C-H bond is the most reactive site for free-radical reactions due to the lower bond dissociation energy required to form a stable tertiary carbocation or radical intermediate.[5][6][7][8][9]

-

Steric Hindrance: The bulky ethyl and methyl groups create significant steric congestion around the core of the molecule. This physical shielding can inhibit the approach of chemical reagents or the binding of enzymes, thereby increasing its kinetic stability and resistance to degradation compared to linear alkanes.[10]

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably estimated based on its C₁₁H₂₄ molecular formula and branched structure.

| Property | Value / Expected Range | Significance |

| Molecular Formula | C₁₁H₂₄ | Defines its identity as a undecane isomer.[2] |

| Molecular Weight | 156.31 g/mol | Influences physical properties like boiling point and density.[2][11] |

| Boiling Point | Estimated ~170-190 °C | Branching typically lowers the boiling point compared to n-undecane due to reduced surface area and weaker van der Waals forces. |

| Water Solubility | Very Low | As a non-polar hydrocarbon, it is hydrophobic and will partition into non-aqueous phases. |

| Vapor Pressure | Low to Moderate | Suggests moderate volatility at ambient temperatures. |

Thermal Degradation Pathway: Pyrolysis (Cracking)

Pyrolysis is the thermal decomposition of a compound in an inert atmosphere.[12][13] For alkanes, this process, also known as cracking, proceeds via a free-radical chain mechanism and is a cornerstone of the petroleum industry for producing smaller, more valuable hydrocarbons like gasoline.[14][15] The rate of pyrolysis generally increases with molecular weight and branching.[12][13][14]

Mechanism of Pyrolysis

The cracking of this compound involves three key stages:

-

Initiation: At high temperatures (670-970 K), the weakest C-C bonds have the highest probability of homolytic cleavage, generating two alkyl radicals.[15] The bond between the quaternary C4 and a surrounding carbon is a likely initiation point.

-

Propagation: The initial radicals abstract hydrogen atoms from other alkane molecules, creating new radicals. These new, larger radicals can then undergo β-scission, where a C-C bond breaks one position away from the radical center, yielding a smaller alkene and a new, smaller alkyl radical. This new radical continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.[1]

The expected products are a complex mixture of smaller alkanes and alkenes. Due to the structure of this compound, significant products would likely include propene, ethene, isobutene, and various smaller branched alkanes.

Visualizing the Pyrolysis Pathway

Caption: Selectivity in free-radical chlorination of the target molecule.

Biodegradation Pathways

While alkanes are chemically inert, many microorganisms have evolved enzymatic machinery to utilize them as carbon sources. [16][17]However, branched-chain alkanes are generally more resistant to microbial degradation than their linear counterparts due to steric hindrance. [10][16][18]

Aerobic Biodegradation

The primary mechanism for aerobic alkane degradation is initiated by oxygenase enzymes, such as cytochrome P450 monooxygenases or alkane hydroxylases (like AlkB). [19][20]These enzymes introduce an oxygen atom, typically at the terminal (ω) or sub-terminal (ω-1) position, to form an alcohol.

For this compound, terminal oxidation of the various methyl groups is possible. However, the high degree of branching and the quaternary carbon likely make it a poor substrate for many common alkane-degrading microbes. [18]Organisms that can degrade it would likely possess specialized enzymes capable of handling sterically hindered substrates.

The general aerobic pathway proceeds as follows:

-

Hydroxylation: The alkane is oxidized to a primary alcohol by a monooxygenase.

-

Oxidation to Aldehyde: The alcohol is oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Fatty Acid: The aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase.

-

β-Oxidation: The resulting fatty acid enters the β-oxidation cycle, where it is broken down into two-carbon units (acetyl-CoA) for entry into central metabolism.

Anaerobic Biodegradation

Anaerobic degradation is less common and significantly slower. [16]It occurs in environments devoid of oxygen, with microbes using alternative electron acceptors like nitrate or sulfate. [16][20]The initial activation step is different, often involving the addition of the alkane to fumarate, a reaction catalyzed by glycyl-radical enzymes. [20]The high branching of this compound would make it highly recalcitrant under anaerobic conditions.

Experimental Protocols for Degradation Analysis

To empirically study the degradation of this compound, a controlled experimental setup coupled with robust analytical techniques is required.

Protocol: Analysis of Thermal Degradation Products by GC-MS

Objective: To identify the smaller hydrocarbons produced from the pyrolysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of this compound into a quartz pyrolysis tube.

-

Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen or argon) for 5 minutes to eliminate oxygen, preventing combustion.

-

Pyrolysis: Place the sealed tube into a pyrolysis furnace pre-heated to 700 °C for 30 seconds.

-

Product Trapping: Immediately transfer the volatile pyrolysis products onto the head of a gas chromatography (GC) column via a heated transfer line. A cold trap can be used to focus the analytes.

-

GC Separation: Separate the products on a non-polar GC column (e.g., DB-5ms) using a temperature program (e.g., initial temp 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C).

-

MS Detection: Analyze the eluting compounds using a mass spectrometer (MS) in electron ionization (EI) mode.

-

Data Analysis: Identify the resulting alkanes and alkenes by comparing their mass spectra to a reference library (e.g., NIST).

Visualizing the Experimental Workflow

Caption: Workflow for analyzing pyrolysis products using GC-MS.

Conclusion

The stability of this compound is defined by the inherent strength of its C-C and C-H single bonds. Its degradation is not spontaneous but requires significant energy input (thermal cracking), highly reactive chemical species (halogenation), or specialized enzymatic catalysis (biodegradation). The presence of a tertiary hydrogen atom at C3 serves as the primary site for chemical attack in free-radical reactions. Conversely, its highly branched structure and sterically hindered core make it a challenging substrate for microbial enzymes, suggesting it is more persistent in the environment than linear or less-branched alkanes. The principles and predictive pathways outlined in this guide provide a robust framework for understanding and anticipating the fate of this and other complex aliphatic molecules.

References

- BYJU'S. (n.d.). Pyrolysis Of Hydrocarbons Alkanes.

- Unacademy. (n.d.). All About Pyrolysis of Alkanes.

- Vedantu. (n.d.). Pyrolysis of Hydrocarbons Alkanes: Process & Applications.

- Unacademy. (n.d.). Notes on Pyrolysis of Hydrocarbons Alkanes.

- Goldstein, M. J., & Benzon, M. S. (1972). Mechanism of pyrolysis of some normal and branched C6-C9 alkanes. Composition of their pyrolysis products. Journal of the American Chemical Society, 94(20), 7147-7149.

- ResearchGate. (n.d.). Alkane Degradative Pathways.

- Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-2490.

- Ji, Y., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58.

- Ji, Y., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4.

- Wang, W., & Shao, Z. (2013). Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology, 4, 116.

- ResearchGate. (n.d.). Enzymes for Aerobic Degradation of Alkanes in Bacteria.

- Chemistry Stack Exchange. (2015). Why are tertiary carbocations the most reactive, if they're already stable?.

- Quora. (n.d.). Why are tertiary carbocations most stable while tertiary halogenoalkanes are the most reactive?.

- Doc Brown's Chemistry. (n.d.). explaining stability trend of carbocations.

- Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-90.

- Wyzant. (2019). Why are tertiary carbocations the most reactive, if they're already stable?.

- ResearchGate. (n.d.). (PDF) Microbial Degradation of Alkanes.

- International Journal of Advanced Biological and Biomedical Research. (n.d.). Degradation of Alkanes in contaminated sites.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Free-radical halogenation.

- ChemistryConnected. (2022, May 8). Free Radical Halogenation [Video]. YouTube.

- Molbase. (n.d.). 3,4-DIMETHYL-4-ETHYLHEPTANE.

- Whyte, L. G., et al. (1998). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 64(7), 2578-2584.

- ResearchGate. (n.d.). Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples.

- ResearchGate. (n.d.). Occurrence, fate and analysis of polychlorinated n-alkanes in the environment.

- P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an.

- Professor Dave Explains. (2015, January 5). Free Radical Halogenation [Video]. YouTube.

- jOeCHEM. (2017, October 11). Free Radical Halogenation, Part 1 [Video]. YouTube.

- Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube.

- Chemsrc. (n.d.). This compound.

- PubChem. (n.d.). 4-Ethyl-3,5-dimethylheptane.

- PubChem. (n.d.). 4-Ethyl-3,3-dimethylheptane.

- NIST. (n.d.). 4-ethyl-2,4-dimethylheptane.

- Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5.

- PubChem. (n.d.). 4-Ethyl-3-methylheptane.

Sources

- 1. Buy this compound (EVT-14682373) | 61868-35-7 [evitachem.com]

- 2. This compound | C11H24 | CID 53424901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbase.com [molbase.com]

- 4. This compound | CAS#:61868-35-7 | Chemsrc [chemsrc.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. explaining stability trend of carbocations tertiary > secondary > primary hyperconjugation theory inductive effects theory organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]

- 9. wyzant.com [wyzant.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-ethyl-2,4-dimethylheptane [webbook.nist.gov]

- 12. byjus.com [byjus.com]

- 13. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 14. All About Pyrolysis of Alkanes [unacademy.com]

- 15. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 16. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 17. Degradation of alkanes by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]

- 19. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

Navigating Chirality: An In-depth Technical Guide to Identifying Chiral Centers in Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development and organic synthesis, the precise identification and characterization of chiral centers within a molecule are paramount. This is particularly true for branched alkanes, which form the backbone of many pharmaceutical compounds. This guide provides a comprehensive exploration of the principles and methodologies for identifying and assigning the absolute configuration of chiral centers in branched alkanes. It moves beyond a simple recitation of rules to provide in-depth, field-proven insights into the causality behind experimental choices and the establishment of self-validating analytical systems.

The Foundation of Chirality in Branched Alkanes

Chirality, derived from the Greek word for "hand," describes a molecule that is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers.[1] In the context of branched alkanes, chirality most often arises from the presence of a chiral center.

A chiral center is a tetrahedral atom, typically carbon, that is bonded to four different chemical species or groups.[2][3] This structural feature is the fundamental prerequisite for a branched alkane to exhibit chirality.[4] It is crucial to note that not all carbons in a branched alkane are potential chiral centers. Carbons in CH₃ or CH₂ groups, or those involved in double or triple bonds, cannot be chiral centers as they do not have four distinct substituents.[4]

The presence of a single chiral center guarantees that a molecule is chiral.[5] However, molecules with multiple chiral centers may be achiral if they possess an internal plane of symmetry, a characteristic of meso compounds.[4]

Systematic Identification and Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules

To unambiguously describe the three-dimensional arrangement of substituents around a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are universally employed.[6] This system assigns a descriptor, either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left), to each chiral center.[7]

The CIP Priority Assignment Protocol

The assignment of R or S configuration follows a systematic, step-by-step process:

Step 1: Prioritize the Substituents Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center.[1][8] The higher the atomic number, the higher the priority.[9]

-

Tie-Breaking: If two or more atoms directly bonded to the chiral center are the same, you must move to the next atoms along the chains until a point of first difference is found.[10] The substituent with the atom of higher atomic number at this first point of difference receives the higher priority.[11] For example, an ethyl group (-CH₂CH₃) has a higher priority than a methyl group (-CH₃) because the second carbon in the ethyl group has a higher atomic number than the hydrogens on the methyl group.[10]

Step 2: Orient the Molecule The molecule is then oriented in three-dimensional space so that the lowest-priority substituent (priority 4) is pointing away from the viewer.[1][9] This is often visualized with the bond to the lowest-priority group represented by a dashed wedge.[1]

Step 3: Determine the Direction of Priority With the lowest-priority group in the back, trace a path from the highest-priority substituent (1) to the second-highest (2) and then to the third-highest (3).[1]

-

If the path proceeds in a clockwise direction, the chiral center is assigned the R configuration.[7][12]

-

If the path proceeds in a counter-clockwise direction, the chiral center is assigned the S configuration.[7][12]

Logical Flow for CIP Assignment

Caption: Workflow for assigning R/S configuration using CIP rules.

Advanced Experimental Techniques for Absolute Configuration Determination

While the CIP rules provide a theoretical framework for assigning stereochemistry, experimental verification is crucial, especially in the context of drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.[13]

NMR Spectroscopy: Mosher's Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, particularly secondary alcohols and amines.[4][14] The Mosher's ester analysis is a widely used NMR-based method.[2][4]

The core principle of Mosher's method involves the reaction of the chiral analyte with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[2][4] These diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct chemical shifts in their ¹H NMR spectra.[2][15] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original chiral center can be deduced.[2][4]

-

Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of an anhydrous solvent like pyridine or CH₂Cl₂ with a catalytic amount of DMAP.

-

Derivatization: To one vessel, add 1.1-1.2 equivalents of (R)-(-)-MTPA chloride. To the other, add 1.1-1.2 equivalents of (S)-(+)-MTPA chloride.

-

Reaction and Workup: Allow the reactions to proceed at room temperature. After completion, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

NMR Analysis: Dissolve each of the resulting diastereomeric esters in a deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H NMR spectra.

-

Data Analysis: Identify well-resolved signals corresponding to protons near the stereocenter for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for these protons. The sign of the Δδ values provides information about the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration.[4][15]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] This technique is particularly advantageous as it does not require crystallization of the sample and can be applied to a wide range of molecules, including those without a UV chromophore.[16][17]

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[16][18] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[16]

Caption: General workflow for absolute configuration determination using VCD.

Validation and Quality Control in Chiral Analysis

In the pharmaceutical industry, the validation of analytical methods for chiral purity is a regulatory requirement.[12][13] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a cornerstone for the separation and quantification of enantiomers.[7]

Table 1: Key Validation Parameters for Chiral HPLC Methods

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs > 1.5) between enantiomers and from other impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the major enantiomer. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% for the major enantiomer. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Consistent resolution and retention times with minor changes in flow rate, temperature, etc. |

Data synthesized from multiple sources.[12][19]

Conclusion

The accurate identification and assignment of chiral centers in branched alkanes is a fundamental requirement in modern chemical research and drug development. A thorough understanding of the Cahn-Ingold-Prelog priority rules provides the necessary framework for theoretical assignment. However, for unambiguous determination of absolute configuration and to meet regulatory standards, the application of advanced experimental techniques such as NMR spectroscopy (Mosher's method) and Vibrational Circular Dichroism, coupled with rigorous method validation, is indispensable. This integrated approach ensures the scientific integrity and trustworthiness of stereochemical assignments, ultimately contributing to the development of safer and more effective chiral molecules.

References

- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem.

- IUPAC. (1974). Rules for the Nomenclature of Organic Chemistry: Section E: Stereochemistry. Pure and Applied Chemistry, 45, 11-30.

- Latour, A. A., & Boudreau, J. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.

- Not Vicious. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

- Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(7), 656-666.

- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

- BenchChem. (2025). A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs.

- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]

- Chemistry Steps. (n.d.).

- University of Toronto. (n.d.).

- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Pure Chemistry. (2024, February 19).

- Riguera, R., & Seco, J. M. (2004). The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- p rim , s ec , s ec- Triols. The Journal of Organic Chemistry, 69(23), 8053–8064.

- IUPAC. (1996). Basic Terminology of Stereochemistry. [Link]

- IUPAC. (1970). IUPAC tentative rules for the nomenclature of organic chemistry. Section E. Fundamental stereochemistry. The Journal of Organic Chemistry, 35(9), 2849–2867.

- OpenOChem Learn. (n.d.).

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- Study.com. (n.d.).

- Seco, J. M., Quínoa, E., & Riguera, R. (2012). Strategies for using NMR spectroscopy to determine absolute configuration. Chemical Reviews, 112(8), 4603–4641.

- Unacademy. (n.d.).

- Saskoer.ca. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry.

- Cai, F., Light, M. E., & Brown, G. D. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3166–3175.

- Chemistry Stack Exchange. (2012, May 4).

- Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.